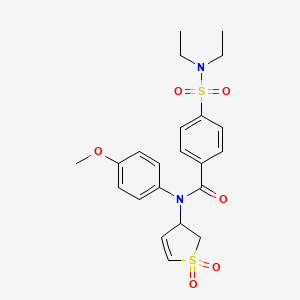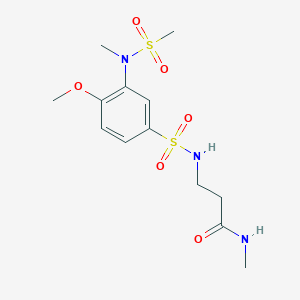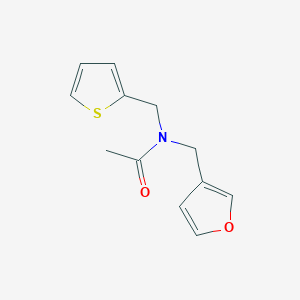
1-Butyldimethylmethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyldimethylmethoxysilane is an organosilicon compound with the chemical formula C7H18OSi . It is a colorless liquid with a lower vapor pressure and a higher boiling point . The compound has a molecular weight of 146.30300, a density of 0.785 g/cm3, and a boiling point of 132.1ºC at 760 mmHg . It does not have a defined melting point .
Molecular Structure Analysis
The 1-Butyldimethylmethoxysilane molecule contains a total of 26 bond(s). There are 8 non-H bond(s) and 4 rotatable bond(s) . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Physical And Chemical Properties Analysis
1-Butyldimethylmethoxysilane has a molecular weight of 146.30300, a density of 0.785 g/cm3, and a boiling point of 132.1ºC at 760 mmHg . It does not have a defined melting point . The compound is a colorless liquid with a lower vapor pressure and a higher boiling point .
Wissenschaftliche Forschungsanwendungen
Surface Engineering and Biocompatibility Enhancement
- PDMS surfaces have been chemically functionalized to enhance biocompatibility, demonstrating stabilized mesenchymal stem cell adhesion and multipotency. This greener, bio-inspired approach using polydopamine coating improves long-term cell culture stability on PDMS substrates, significantly benefiting microfluidic devices and mechanobiological studies (Chuah et al., 2015).
Gas Separation and Pervaporation
- PDMS membranes are utilized for the separation of hydrocarbon/methane and hydrocarbon/hydrogen, showing high selectivity and permeability influenced by feed gas composition and temperature. This application is crucial for organic vapor recovery and environmental protection (Pinnau & He, 2004).
- Novel mixed matrix membranes incorporating silicalite-1 and PDMS have been developed for butanol recovery from aqueous solutions, highlighting the importance of membrane-based separations in biofuel production and industrial separations (Hu et al., 2017).
Material Synthesis and Characterization
- Research into the synthesis of α-Butyl-ω-N,N-dihydroxyethylaminopropylpolydimethylsiloxane demonstrates the capability of PDMS derivatives in preparing advanced materials, such as polyurethane–polysiloxane graft polymers, which are pivotal for creating innovative polymeric materials with tailored properties (Yu et al., 2008).
Biosynthesis and Biotechnological Applications
- Engineering Escherichia coli for direct biocatalytic routes to produce 1,4-butanediol from renewable carbohydrate feedstocks showcases the intersection of biotechnology and chemical engineering, emphasizing the role of metabolic engineering in sustainable chemical production (Yim et al., 2011).
Zukünftige Richtungen
While specific future directions for 1-Butyldimethylmethoxysilane are not available, organosilicon compounds are of significant interest in various fields, including materials science, polymer chemistry, and medicinal chemistry. Continued research in these areas could lead to new applications and synthesis methods for these compounds .
Eigenschaften
IUPAC Name |
butyl-methoxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-5-6-7-9(3,4)8-2/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVRPYPOLKSSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983351 |
Source


|
| Record name | Butyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64712-50-1 |
Source


|
| Record name | Butyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyldimethylmethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine](/img/structure/B2641059.png)




![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)
![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)


![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)
![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)